N-(4-fluorophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide
Description
N-(4-fluorophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a morpholine ring, and a piperidine ring, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C18H24FN3O3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide |
InChI |
InChI=1S/C18H24FN3O3/c19-15-3-5-16(6-4-15)20-17(23)13-21-7-1-2-14(12-21)18(24)22-8-10-25-11-9-22/h3-6,14H,1-2,7-13H2,(H,20,23) |
InChI Key |
BQCCBSYKKWYIBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC(=O)NC2=CC=C(C=C2)F)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-fluoroaniline with chloroacetyl chloride to form N-(4-fluorophenyl)chloroacetamide. This intermediate is then reacted with 3-(morpholine-4-carbonyl)piperidine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or other strong nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the function of certain enzymes by occupying their active sites or alter receptor signaling pathways by binding to receptor sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
- 4-(4-amino-3-fluorophenyl)morpholin-3-one
- N-(4-Fluorophenyl)-6-[(tetrahydro-2H-pyran-4-yl)oxy]-3-pyridinecarboxamide
Uniqueness
N-(4-fluorophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide stands out due to its unique combination of a fluorophenyl group, morpholine ring, and piperidine ring. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
